molecular formula C23H30N4O4S2 B14699949 4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate CAS No. 21786-11-8

4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate

Cat. No.: B14699949
CAS No.: 21786-11-8
M. Wt: 490.6 g/mol
InChI Key: MONBPGPFVZMSHV-UHFFFAOYSA-N
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Description

4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Formation of the Bismethanesulfonate Salt: The final step involves the reaction of the compound with methanesulfonic acid to form the bismethanesulfonate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential antipsychotic and antiemetic properties.

    Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate involves its interaction with various molecular targets:

    Dopamine Receptors: It may act as an antagonist at dopamine receptors, contributing to its antipsychotic effects.

    Serotonin Receptors: It may also interact with serotonin receptors, influencing mood and behavior.

    Enzymatic Pathways: The compound may inhibit certain enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Similar Compounds

    Periciazine: Another phenothiazine derivative with antipsychotic properties.

    Chlorpromazine: A well-known antipsychotic phenothiazine.

    Thioridazine: Similar in structure and used for its antipsychotic effects.

Uniqueness

4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazines. Its cyano group and piperazine ring contribute to its unique binding affinities and biological activities.

Properties

CAS No.

21786-11-8

Molecular Formula

C23H30N4O4S2

Molecular Weight

490.6 g/mol

IUPAC Name

10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazine-2-carbonitrile;methanesulfonic acid

InChI

InChI=1S/C22H26N4OS.CH4O3S/c23-17-18-6-7-22-20(16-18)26(19-4-1-2-5-21(19)28-22)9-3-8-24-10-12-25(13-11-24)14-15-27;1-5(2,3)4/h1-2,4-7,16,27H,3,8-15H2;1H3,(H,2,3,4)

InChI Key

MONBPGPFVZMSHV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N)CCO

Origin of Product

United States

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